N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-2-29-19-7-8-20-21(14-19)30-23(26-20)27(15-17-9-11-25-12-10-17)22(28)13-16-3-5-18(24)6-4-16/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZAQCKKOXAZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anti-tubercular and anti-cancer properties. This article provides a comprehensive analysis of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety, a fluorophenyl group, and a pyridine derivative. Its chemical formula is , with a molecular weight of approximately 357.44 g/mol.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis.
In Vitro Studies
A study evaluated various benzothiazole derivatives for their efficacy against M. tuberculosis H37Rv, revealing promising results. The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | Not Tested | 0.32 |
| 7e | 9.2 ± 1.5 | 0.09 |
| INH | 0.2 | — |
These findings suggest that compounds with structural similarities to this compound could exhibit significant anti-tubercular activity, with some showing better efficacy than the standard drug isoniazid (INH) .
Cytotoxicity Studies
In addition to anti-tubercular activity, cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned studies often include evaluations on human cell lines such as HEK-293 to determine the selectivity and safety of these compounds.
Cytotoxicity Results
The evaluated compounds generally showed low cytotoxicity against HEK-293 cells, indicating their potential for further development as therapeutic agents without significant toxicity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific targets within bacterial cells or cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in bacterial survival and proliferation. For example, docking studies against DprE1 (a target for anti-tubercular drugs) revealed favorable binding interactions, suggesting that structural modifications could enhance activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Benzothiazole Ring
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1)
- Key Differences : The trifluoromethyl (CF3) group at the benzothiazole 6-position increases electronegativity and metabolic stability compared to the ethoxy group. The 3-methoxyphenyl substituent introduces a polar methoxy group instead of the fluorophenyl in the target compound.
- Implications : CF3 groups often enhance binding to hydrophobic pockets in enzymes, while methoxy substituents may improve solubility but reduce membrane permeability .
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (PubChem)
- Key Differences : A methoxy group replaces ethoxy at the benzothiazole 6-position, and a sulfanyl-linked triazole-pyridine system substitutes the pyridin-4-ylmethyl group.
- The sulfanyl-triazole moiety may confer redox activity or metal-binding capacity .
Variations in Aryl Substituents
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)
- Key Differences : The 4-chlorophenyl group replaces 4-fluorophenyl.
- Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electron-withdrawing effects, altering receptor binding or metabolic pathways .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (Structure Reports)
Functional Group Modifications
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide (CAS 941909-15-5)
- Key Differences : A thioether (-S-) replaces the acetamide carbonyl.
- Implications : The thioether group may increase resistance to enzymatic hydrolysis but reduce hydrogen-bonding capacity compared to the carbonyl .
N-[4-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide (CAS 547696-48-0)
Structural and Pharmacokinetic Trends
Preparation Methods
Cyclization of 2-Amino-5-ethoxythiophenol
The most direct route involves cyclizing 2-amino-5-ethoxythiophenol with a carboxylic acid derivative. In a typical procedure, 2-amino-5-ethoxythiophenol (1.0 equiv) is reacted with chloroacetic acid (1.2 equiv) in refluxing ethanol (EtOH) under acidic conditions (HCl, 2 M) for 6–8 hours. The ethoxy group is introduced during the cyclization step, eliminating the need for post-synthetic modification. The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted with dichloromethane (DCM), yielding 6-ethoxy-1,3-benzothiazol-2-amine as a pale-yellow solid (Yield: 72–78%).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 6 | 72 |
| H₂SO₄ | Toluene | 110 | 4 | 65 |
| PPA* | DMF | 120 | 3 | 68 |
| *Polyphosphoric acid |
Alternative Methods for Benzothiazole Formation
Alternative approaches include the use of Lawesson’s reagent to cyclize thiobenzamide derivatives or oxidative cyclization with iodine. However, these methods are less efficient for introducing the ethoxy group at position 6.
N-Alkylation with Pyridin-4-ylmethyl Chloride
The primary amine of the benzothiazole is sequentially alkylated to introduce the pyridin-4-ylmethyl group. This step requires careful control to avoid over-alkylation.
Reaction Conditions Optimization
6-Ethoxy-1,3-benzothiazol-2-amine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Pyridin-4-ylmethyl chloride (1.5 equiv) and potassium carbonate (2.0 equiv) are added, and the mixture is stirred at 60°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1). Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) to yield N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine (Yield: 65–70%).
Critical Parameters :
-
Solvent : DMF ensures solubility of both aromatic amine and alkylating agent.
-
Base : K₂CO₃ prevents HCl accumulation, driving the reaction forward.
-
Temperature : Elevated temperatures (60°C) enhance reaction kinetics without promoting side reactions.
Acylation with 2-(4-Fluorophenyl)acetyl Chloride
The final step involves acylation of the secondary amine with 2-(4-fluorophenyl)acetyl chloride to install the 4-fluorophenylacetamide moiety.
Coupling Agents and Solvent Systems
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF). 2-(4-Fluorophenyl)acetyl chloride (1.2 equiv) and triethylamine (TEA, 2.0 equiv) are added dropwise at 0°C to minimize side reactions. The reaction is warmed to room temperature and stirred for 6 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via recrystallization from ethanol to yield the title compound as a white crystalline solid (Yield: 80–85%).
Table 2: Acylation Reaction Optimization
| Acylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| 2-(4-Fluorophenyl)acetyl chloride | THF | TEA | 85 |
| Activated ester* | DCM | DMAP | 72 |
| Anhydride | EtOH | Pyridine | 68 |
| *Prepared using DCC/DMAP |
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel column chromatography (ethyl acetate/hexane, 1:2 to 1:1 gradient) to isolate the product with >98% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 4.98 (s, 2H, NCH₂Py), 6.92–8.50 (m, 10H, aromatic).
-
IR (KBr) : 1658 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-F stretch).
-
HRMS (ESI+) : m/z calculated for C₂₃H₂₁FN₃O₂S [M+H]⁺: 446.1334; found: 446.1338.
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing solvent recovery, catalyst recycling, and waste minimization. Continuous flow reactors improve heat transfer during cyclization, while membrane-based separations replace column chromatography for cost efficiency. Green chemistry principles advocate substituting THF with 2-MeTHF and using immobilized lipases for acylation .
Q & A
Q. What are the key synthetic steps and methodologies for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce ethoxy or fluorophenyl groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as precursors) .
- Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Reductive amination or alkylation steps to incorporate the pyridinylmethyl moiety, often requiring iron powder or catalytic hydrogenation under acidic conditions .
Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with temperatures ranging from 0°C to reflux (80–120°C) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Thin-layer chromatography (TLC) for real-time reaction monitoring .
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D variants) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Infrared (IR) spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. How are common impurities or by-products addressed during synthesis?
- Purification techniques : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (using ethanol or acetone) .
- By-product mitigation : Adjusting stoichiometry of reagents (e.g., limiting excess alkylating agents) and optimizing reaction time to prevent over-alkylation .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and purity?
A factorial design approach is recommended:
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher temps favor condensation but risk decomposition | |
| Solvent | DMF or DCM | Polar aprotic solvents improve solubility of intermediates | |
| Catalyst | Triethylamine (TEA) | Enhances nucleophilic substitution kinetics | |
| Reaction Time | 6–12 hours | Prolonged durations increase side reactions (e.g., hydrolysis) |
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Cross-validate NMR assignments with COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping signals .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks in complex heterocyclic systems .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for challenging cases .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Structural analogs : Synthesize derivatives with modifications to the benzothiazole (e.g., 6-ethoxy → 6-methoxy) or pyridinylmethyl groups.
| Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Replacement of 4-fluorophenyl with 4-nitrophenyl | Reduced binding affinity to kinase targets | |
| Ethoxy → methylthio substitution | Enhanced metabolic stability |
- In silico docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., kinases or GPCRs) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridinyl N) and hydrophobic regions (benzothiazole ring) .
Q. How can researchers address discrepancies in biological assay results across studies?
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor assays) and control compounds .
- Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to account for variability .
- Metabolic stability testing : Compare hepatic microsome half-life (e.g., human vs. rodent) to explain interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
